Clk-IN-T3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clk-IN-T3 is a highly potent, selective, and stable inhibitor of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK3. The compound has shown significant anti-cancer activity and is widely used in scientific research to study the biological roles and therapeutic potential of CLKs .

作用機序

Target of Action

Clk-IN-T3 is a potent, selective, and stable inhibitor of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK3 protein kinases . These kinases play pivotal roles in nearly every aspect of cellular function .

Mode of Action

This compound interacts with its targets (CLK1, CLK2, and CLK3) by inhibiting their kinase activity. The IC50 values determined in biochemical assays are 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively . This inhibition leads to changes in the phosphorylation status of proteins, which can act as a molecular “on-off” switch, strongly increasing or decreasing the enzymatic activity and/or the stability of the phosphorylated protein .

Biochemical Pathways

CLKs are central to exon recognition in mRNA splicing . The inhibition of CLKs by this compound can lead to changes in the splicing of various genes, including those involved in apoptosis . This can lead to activation or deactivation of signal-transduction pathways that are important in various biological processes such as metabolism, transcription, cell cycle progression, cell movement, apoptosis, and differentiation .

Result of Action

The inhibition of CLKs by this compound has been shown to have anti-cancer activity . It has been found to rapidly induce apoptosis in A2780 cells and G2/M cell cycle arrest in HCT116 cells . This compound decreases the levels of anti-apoptotic proteins (cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1) for a short period of exposure and alters the splicing of the anti-apoptotic MCL1L and CFLAR isoform in A2780 and HCT116 cells .

生化学分析

Biochemical Properties

Clk-IN-T3 is known to interact with CLK1, CLK2, and CLK3 protein kinases . The IC50 values determined in biochemical assays are 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3 respectively .

Cellular Effects

It is known that CLK inhibitors can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its inhibitory action on CLK protein kinases . This inhibition can lead to changes in gene expression and can affect various cellular processes .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. Future studies will be needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with CLK protein kinases . These kinases play a role in various biological processes such as metabolism, transcription, cell cycle progression, cell movement, apoptosis, and differentiation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Clk-IN-T3 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control to ensure consistency and efficacy .

化学反応の分析

Types of Reactions

Clk-IN-T3 primarily undergoes substitution reactions, where specific functional groups are replaced to modify its activity and selectivity. It can also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with enhanced selectivity or potency, while oxidation reactions can lead to the formation of oxidized metabolites .

科学的研究の応用

Clk-IN-T3 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the structure and function of CDC-like kinases.

Biology: Investigates the role of CLKs in cellular processes such as RNA splicing, cell cycle regulation, and signal transduction.

Medicine: Explores the therapeutic potential of CLK inhibition in treating diseases like cancer, neurodegenerative disorders, and viral infections.

Industry: Utilized in the development of new drugs and therapeutic agents targeting CLKs .

類似化合物との比較

Clk-IN-T3 is unique in its high potency and selectivity for CLK1, CLK2, and CLK3. Similar compounds include:

SM08502: Another potent CLK inhibitor with a broader range of activity.

SGC-CLK-1: A selective inhibitor used as a chemical probe in research.

MU1210: A CLK inhibitor with a different chemical structure but similar biological activity .

This compound stands out due to its stability and high selectivity, making it a valuable tool in both basic and applied research.

特性

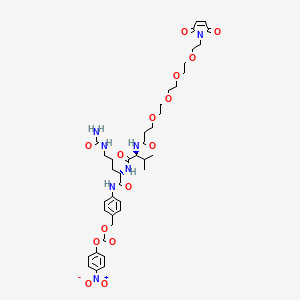

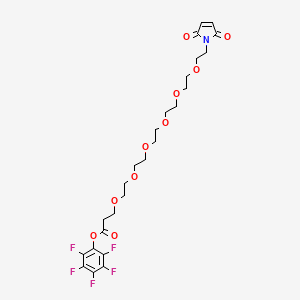

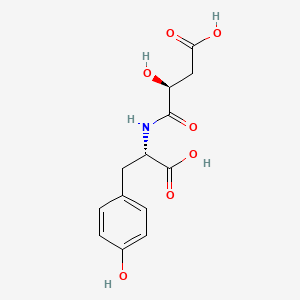

IUPAC Name |

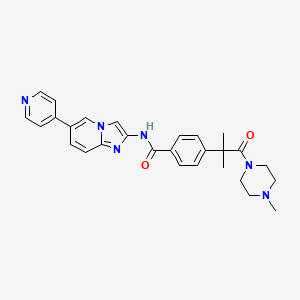

4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O2/c1-28(2,27(36)33-16-14-32(3)15-17-33)23-7-4-21(5-8-23)26(35)31-24-19-34-18-22(6-9-25(34)30-24)20-10-12-29-13-11-20/h4-13,18-19H,14-17H2,1-3H3,(H,31,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFFSHLHNYVSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the downstream effects of Clk-IN-T3 treatment on cancer cells?

A: this compound, a CDC-like kinase (CLK) inhibitor, demonstrates promising anti-tumor activity. Research indicates that this compound induces apoptosis in A2780 cancer cells and causes G2/M cell cycle arrest in HCT116 cancer cells []. This effect is attributed to this compound's ability to decrease the levels of several anti-apoptotic proteins, including cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1, after a short exposure period []. Additionally, this compound influences the splicing of the anti-apoptotic MCL1L and CFLAR isoforms in both A2780 and HCT116 cells []. Notably, the study found that this compound does not significantly impact the expression or splicing of other Bcl-2 family members like Bcl-xL and Bcl-2 [].

Q2: How does this compound interact with Bcl-xL/Bcl-2 inhibitors in cancer treatment?

A: The research highlights a significant synergistic effect when this compound is combined with Bcl-xL/Bcl-2 inhibitors []. While this compound effectively targets specific anti-apoptotic proteins, it does not significantly affect Bcl-xL and Bcl-2 []. By combining this compound with Bcl-xL/Bcl-2 inhibitors, researchers observed a synergistic increase in apoptosis in the tested cancer cell lines []. This suggests that this compound can sensitize cancer cells to Bcl-xL/Bcl-2 inhibitors, potentially enhancing their therapeutic efficacy. This finding opens up promising avenues for developing novel combination therapies for cancer treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。